Methyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Derivatives for Stable Fragments : Kuticheva, Pevzner, and Petrov (2015) synthesized derivatives like alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and demonstrated the thermal stability of the furylthiadiazole fragment in these substances. This study highlights the compound's utility in creating stable chemical structures, potentially useful in material science and drug development Kuticheva, Pevzner, & Petrov, 2015.
Curtius Reaction Applications : Pevzner (2011) explored the use of methyl (diethoxyphosphorylmethyl)furoates in Curtius reactions, revealing pathways to convert these compounds into furoyl azides and subsequently into stable methyl urethanes. Such transformations are essential in synthesizing a variety of organic molecules, including pharmaceuticals and polymers Pevzner, 2011.
Base-Induced Ring Opening : Maadadi, Pevzner, and Petrov (2017) investigated the base-induced ring opening in derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid. Such studies are crucial for understanding the chemical behavior of these compounds under various conditions, which can be applied in the synthesis of new materials or drugs Maadadi, Pevzner, & Petrov, 2017.
Renewable PET Production : Research by Pacheco, Labinger, Sessions, and Davis (2015) on the synthesis of biobased terephthalic acid precursors through reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, demonstrates the compound's potential application in sustainable materials science. This work is particularly relevant for developing eco-friendly plastics Pacheco et al., 2015.
Aerobic Oxidation for FDCA Synthesis : Deng, Song, Cui, Du, and Fu (2014) reported on the oxidative esterification of 5-hydroxymethylfurfural (HMF) to esters using Cox Oy -N@C catalysts. This study presents an application in the conversion of biomass-derived compounds into valuable chemicals, indicating a pathway towards more sustainable chemical manufacturing Deng et al., 2014.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S/c1-15-11(13)9-4-3-8(17-9)7-5-6-18-10(7)12(14)16-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATYUCLBSGJZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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